molecular formula C20H22N4O2S B2598065 3-[[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380082-04-0

3-[[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one

Cat. No. B2598065
CAS RN: 2380082-04-0
M. Wt: 382.48
InChI Key: UFSMKGGKUMNECZ-UHFFFAOYSA-N
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Description

3-[[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one is a heterocyclic compound with a complex structure. It belongs to the quinazolinone family and contains both sulfur and nitrogen atoms. The molecular formula is C₃H₃NS . Thiazole rings are notable components of various bioactive molecules and pharmaceuticals .


Synthesis Analysis

The synthesis of this compound involves intricate steps, including the condensation of a thiazole-5-carbonyl group with a piperidin-4-ylmethyl moiety, followed by cyclization to form the quinazolinone ring. Detailed synthetic pathways and reaction conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of This compound consists of a quinazolinone core fused with a thiazole ring. The planarity of the thiazole and quinazolinone rings contributes to their aromaticity. The pi-electron delocalization within the thiazole ring is evident from its 1H NMR chemical shift (7.27–8.77 ppm) .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, such as substitution , oxidation , or reduction , depending on the functional groups present. Investigating its reactivity and potential transformations is crucial for understanding its behavior .

properties

IUPAC Name

3-[[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-13-18(27-14(2)22-13)20(26)23-9-7-15(8-10-23)11-24-12-21-17-6-4-3-5-16(17)19(24)25/h3-6,12,15H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSMKGGKUMNECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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